N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide
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Overview
Description
N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide is a synthetic organic compound with the molecular formula C12H13ClFNO2 It is characterized by the presence of a chloroacetyl group, a fluorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide typically involves the reaction of 2-fluoro-5-(2-chloroacetyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-fluoro-5-(2-chloroacetyl)aniline and acetic anhydride.
Reaction Conditions: The reaction is conducted in the presence of a base, such as pyridine, at a temperature of around 0-5°C.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The acetamide moiety can engage in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets. The acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[5-(2-chloroacetyl)phenyl]ethyl}acetamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-{2-[5-(2-fluorophenyl)ethyl}acetamide: Lacks the chloroacetyl group, which may reduce its ability to form covalent bonds with targets.
N-{2-[5-(2-chloroacetyl)-2-methylphenyl]ethyl}acetamide: Contains a methyl group instead of a fluorine atom, potentially altering its chemical and biological properties.
Uniqueness
N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide is unique due to the presence of both chloroacetyl and fluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPUAQCLFKDGRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(C=CC(=C1)C(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194493 |
Source
|
Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-92-2 |
Source
|
Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101194493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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